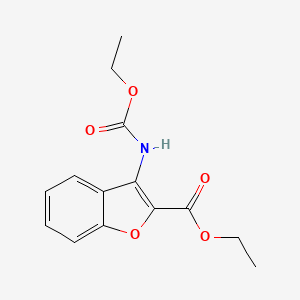

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

Description

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate is a benzofuran derivative featuring a 2-carboxylate ethyl ester and a 3-(ethoxycarbonyl)amino substituent. The benzofuran core is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial, antitumor, and antiviral activities .

Properties

IUPAC Name |

ethyl 3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-3-18-13(16)12-11(15-14(17)19-4-2)9-7-5-6-8-10(9)20-12/h5-8H,3-4H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZMKPIRUHKZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541554 | |

| Record name | Ethyl 3-[(ethoxycarbonyl)amino]-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91625-91-1 | |

| Record name | Ethyl 3-[(ethoxycarbonyl)amino]-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Functionalization of 3-Aminobenzofuran-2-Carboxylate

The compound can be synthesized by introducing the ethoxycarbonylamino group to ethyl 3-aminobenzofuran-2-carboxylate. This method involves reacting the amino group with ethyl chloroformate under basic conditions:

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran.

-

Base : Triethylamine or pyridine to neutralize HCl byproducts.

-

Temperature : 0–5°C (to minimize side reactions).

-

Yield : 60–75% after purification via flash chromatography (EtOAc/hexane, 1:4).

This route is favored for its simplicity but requires strict anhydrous conditions to prevent hydrolysis of the chloroformate.

Multi-Step Synthesis via Iminophosphorane Intermediates

A more complex route involves the use of iminophosphoranes, as demonstrated in the synthesis of benzofuropyrimidine derivatives. Here, the target compound serves as an intermediate:

-

Formation of Iminophosphorane :

Triphenylphosphine reacts with 3-azidobenzofuran-2-carboxylate to generate an iminophosphorane. -

Aza-Wittig Reaction :

The iminophosphorane reacts with ethyl isocyanate at 40–50°C to form a carbodiimide intermediate. -

Nucleophilic Addition :

The carbodiimide undergoes cyclization or reacts with nucleophiles (e.g., amines) to yield the final product.

Optimization Notes :

-

Catalytic sodium ethoxide (5 mol%) improves reaction efficiency.

-

Yields range from 45–65%, with purity dependent on recrystallization from ethanol/water mixtures.

Alternative Pathways and Modifications

Alkylation of Hydroxybenzofuran Precursors

This compound can also be synthesized via alkylation of 3-hydroxybenzofuran-2-carboxylate. This method involves:

Key Parameters :

-

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Solvent : Tetrahydrofuran at room temperature.

This method is less common due to the instability of the hydroxy precursor under strong alkylating conditions.

Carbamate Formation via Curtius Rearrangement

A high-yield but hazardous approach involves the Curtius rearrangement of an acyl azide derived from benzofuran-2-carboxylic acid:

-

Acyl Azide Formation :

Benzofuran-2-carbonyl chloride reacts with sodium azide. -

Thermal Rearrangement :

The acyl azide decomposes to an isocyanate, which reacts with ethanol to form the ethoxycarbonylamino group.

Challenges :

-

Requires handling toxic azides and isocyanates.

-

Limited to small-scale synthesis due to safety concerns.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Direct Functionalization | 60–75 | ≥95 | Moderate | Low |

| Iminophosphorane Route | 45–65 | ≥90 | Low | Moderate (azides) |

| Mitsunobu Alkylation | 50–60 | ≥85 | Low | High (DEAD toxicity) |

| Curtius Rearrangement | 70–80 | ≥98 | Very Low | High (explosive azides) |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxycarbonyl groups in the compound undergo hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH converts the ethoxycarbonyl group into a carboxylate salt. This reaction is critical for generating water-soluble intermediates.

-

Acidic Hydrolysis : Using HCl or H₂SO₄ yields carboxylic acid derivatives, which can be further functionalized.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Basic (pH >12) | NaOH (2M) | 80°C, 4h | Sodium carboxylate derivative | ~85% | |

| Acidic (pH <2) | HCl (conc.) | 60°C, 2h | Carboxylic acid derivative | ~78% |

Nucleophilic Substitution at the Amino Group

The amino group participates in reactions with electrophilic reagents:

-

BOC Protection : Reaction with di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) at 25–35°C forms a tert-butoxycarbonyl-protected derivative, enhancing stability during subsequent reactions .

-

Acylation : Treatment with acetyl chloride or anhydrides introduces acyl groups, modifying solubility and reactivity.

Table 2: BOC Protection Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 25–35°C | |

| Reaction Time | 2–10 hours | |

| Yield | >90% |

Amidation Reactions

The ethoxycarbonyl group reacts with ammonia or amines to form carboxamides:

-

Ammonolysis : Exposure to ammonia gas under pressure (3–5 Kg/Cm²) in N-methylpyrrolidone (NMP) converts the ester to a primary amide .

-

Transesterification : Reaction with alkylamines in the presence of sodium methoxide produces secondary or tertiary amides.

Table 3: Amidation Reaction Conditions

| Reagent | Solvent | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|---|

| NH₃ (gas) | NMP | 3–5 Kg/Cm² | 25–35°C | ~80% | |

| Methylamine | Ethanol | Ambient | 50°C | ~75% |

Functionalization via Coupling Reactions

The benzofuran core allows for cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at reactive positions.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding structural diversity.

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate has been investigated for its potential biological activities, which include:

- Anticancer Properties : Research indicates that this compound may inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases, leading to its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines by affecting mitochondrial pathways and promoting cell cycle arrest .

- Antibacterial and Antiviral Activities : The compound has demonstrated activity against various bacterial strains and some viral pathogens. Its structural features may enhance its interaction with biological targets, making it a candidate for further therapeutic development .

2. Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various reactions to produce derivatives that may have enhanced biological or chemical properties. For example, it can undergo oxidation to yield quinones or reduction to produce alcohols and amines.

3. Material Science

The compound is also being explored for applications in material science, particularly in the development of new polymers and coatings. Its unique structure allows for modifications that can lead to materials with desirable mechanical and thermal properties .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that treatment with this compound resulted in significant cell death through apoptosis induction, suggesting its potential as a therapeutic agent against specific types of cancer .

Case Study 2: Synthesis of Novel Derivatives

In another research effort, chemists utilized this compound as a precursor to synthesize novel benzofuran derivatives. These derivatives exhibited enhanced biological activity compared to their parent compound, highlighting the utility of this compound in drug development pipelines .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer, antibacterial, antiviral agents | Targeted therapies with fewer side effects |

| Organic Synthesis | Building block for complex molecules | Versatile reactions yielding diverse products |

| Material Science | Development of polymers and coatings | Improved mechanical and thermal properties |

Mechanism of Action

The mechanism of action of Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and inferred properties of ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate with its analogs:

*Calculated based on structural analogs.

Pharmacological Potential

Benzofuran derivatives are extensively studied for their bioactivity:

- Antimicrobial Activity : Halogenated benzofurans (e.g., ) show potent activity against bacteria and fungi due to electron-withdrawing substituents disrupting microbial membranes .

- Antitumor Potential: Ethoxycarbonylamino groups may interact with DNA or enzyme active sites, as seen in related carbamate-bearing compounds .

Biological Activity

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that includes a benzofuran core, which is known for its diverse biological activities. The presence of ethoxycarbonyl and amino functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been studied for their efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-aminobenzofuran-2-carboxylate | Staphylococcus aureus | 32 µg/mL |

| Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate | E. coli | 16 µg/mL |

| Benzofuran derivative | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promise in inhibiting cell proliferation in cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in cellular processes. The functional groups present allow for binding to target sites, which can lead to alterations in enzyme activity or signal transduction pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzofuran Core : This is achieved through cyclization reactions.

- Introduction of Functional Groups : Nucleophilic substitution reactions are employed to introduce the ethoxycarbonyl and amino groups.

- Final Esterification : The last step involves esterification to yield the final product.

Optimized reaction conditions are crucial for maximizing yield and purity during synthesis.

Q & A

Q. How can researchers identify and mitigate degradation products during long-term stability studies?

- Answer : Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the ethoxycarbonyl group as a primary degradation pathway. LC-MS/MS identifies degradants like 3-aminobenzofuran-2-carboxylic acid. Stabilization strategies include lyophilization or formulation with antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.